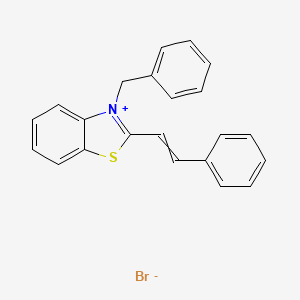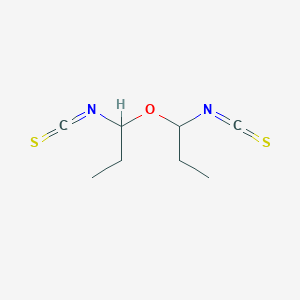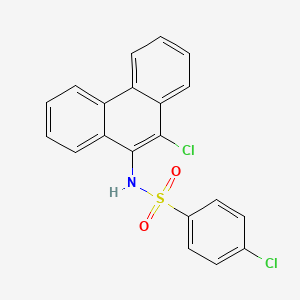
4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide is a complex organic compound with the molecular formula C20H14ClNO2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide typically involves the reaction of 10-chlorophenanthrene-9-amine with 4-chlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves the use of microwave irradiation to enhance reaction rates and yields. This method is advantageous due to its efficiency and ability to tolerate a wide range of functional groups .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while oxidation can yield sulfonic acids or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with antibacterial and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly . This mechanism is similar to that of other sulfonamide drugs, which act as competitive inhibitors of enzymes involved in folic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness
4-Chloro-N-(10-chlorophenanthren-9-YL)benzene-1-sulfonamide is unique due to its complex structure, which includes both a chlorophenanthrene and a chlorobenzene moiety. This structural complexity allows for a broader range of interactions with biological targets and enhances its potential as a versatile scaffold in medicinal chemistry .
Eigenschaften
CAS-Nummer |
114522-01-9 |
|---|---|
Molekularformel |
C20H13Cl2NO2S |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
4-chloro-N-(10-chlorophenanthren-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H13Cl2NO2S/c21-13-9-11-14(12-10-13)26(24,25)23-20-18-8-4-2-6-16(18)15-5-1-3-7-17(15)19(20)22/h1-12,23H |
InChI-Schlüssel |
CIEIRASJDZEYIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


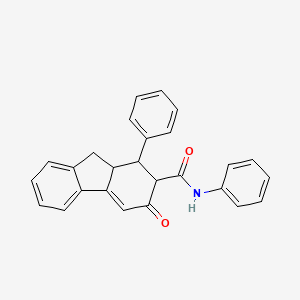
![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/structure/B14299564.png)
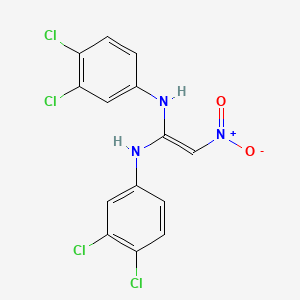
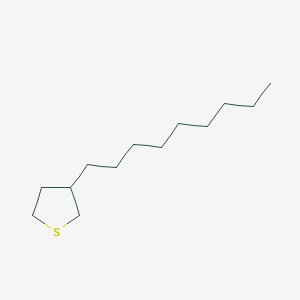

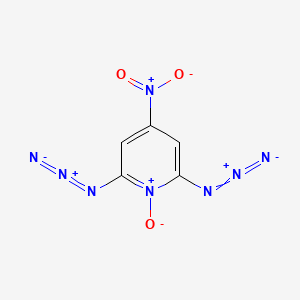
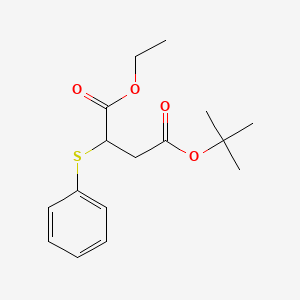
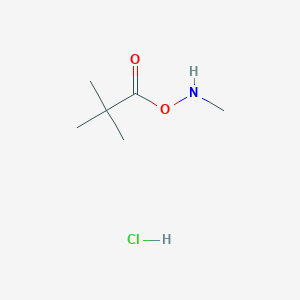
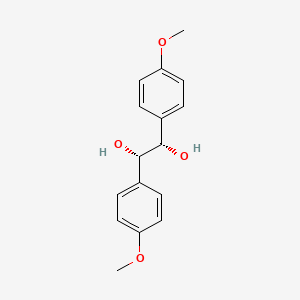
![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
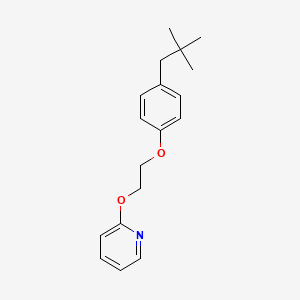
![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)
